molecular formula C9H6FNO B3092984 5-(2-Fluorophenyl)oxazole CAS No. 1240321-68-9

5-(2-Fluorophenyl)oxazole

Cat. No.: B3092984
CAS No.: 1240321-68-9
M. Wt: 163.15 g/mol
InChI Key: HDKNUPYIAZOZMC-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Heterocycles in Modern Organic Chemistry

Oxazole rings are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and natural product synthesis, valued for its metabolic stability and ability to participate in various non-covalent interactions. nih.govrsc.org The oxazole nucleus is found in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govderpharmachemica.com Consequently, the development of synthetic methodologies for creating substituted oxazoles is a vibrant area of research in organic chemistry. tandfonline.comderpharmachemica.com The versatility of the oxazole scaffold allows for the generation of large libraries of compounds for drug discovery and development. rsc.org

The Strategic Role of Fluorine Substitution in Aromatic Heterocyclic Systems

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a compound. researchgate.netchim.it The high electronegativity of the fluorine atom can significantly alter the electronic properties of the aromatic ring, influencing the molecule's acidity, basicity, and dipole moment. chim.it Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of a drug candidate. chim.it In the context of 5-(2-Fluorophenyl)oxazole, the fluorine atom on the phenyl ring is strategically placed to modulate the compound's physicochemical properties and its interactions with biological targets.

Overview of Academic Research Trajectories for this compound and Related Analogues

Direct academic research focusing exclusively on this compound is limited in publicly available literature. However, the compound exists as a synthetic intermediate and a building block in the broader exploration of fluorinated oxazole derivatives. Research on closely related analogues provides insight into the potential applications and synthetic strategies for this molecule.

For instance, studies on compounds like 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole highlight its potential in medicinal chemistry as a candidate for drug development, with initial research suggesting possible antimicrobial and anticancer properties. smolecule.com The presence of the fluorophenyl moiety is noted for its contribution to the molecule's reactivity and biological activity. smolecule.com

Another relevant analogue, Ethyl this compound-4-carboxylate, has been synthesized through a copper(I)-catalyzed tandem reaction of ethyl isocyanoacetate and 2-fluorobenzaldehyde (B47322). rsc.org This synthetic route demonstrates a modern approach to constructing the 5-phenyl-substituted oxazole core.

Furthermore, research into more complex structures, such as those containing a this compound moiety within a larger fused heterocyclic system, indicates an interest in developing novel compounds with potential applications in materials science and medicinal chemistry. These research trajectories collectively suggest that while this compound itself may not be the primary focus of many studies, its structural motif is a valuable component in the design and synthesis of new functional molecules.

Interactive Data Tables

Below are interactive tables summarizing key information for this compound and a closely related analogue.

Chemical Data for this compound and Analogues
Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC9H6FNO163.151240321-68-9
5-(Bromomethyl)-2-(2-fluorophenyl)oxazoleC10H7BrFNO256.072098091-29-1 smolecule.com
Ethyl this compound-4-carboxylateC12H10FNO3235.21127919-29-3 fluorochem.co.uk
5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acidC10H6FNO3207.16347187-18-2 scbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKNUPYIAZOZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 2 Fluorophenyl Oxazole and Analogous Oxazole Scaffolds

Classical and Established Reaction Pathways for Oxazole (B20620) Ring Formation

Traditional methods for constructing the oxazole nucleus have been foundational in heterocyclic chemistry. These reactions typically involve the cyclization of acyclic precursors under specific conditions.

Cyclization Reactions (e.g., Condensation Reactions)

The Robinson-Gabriel synthesis is a classic method for forming oxazoles, which involves the intramolecular cyclodehydration of 2-acylamino ketones. wikipedia.org This reaction is typically catalyzed by dehydrating agents like concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. wikipedia.orgijpsonline.com While effective for 2,5-disubstituted oxazoles, the yields can sometimes be low depending on the chosen dehydrating agent. ijpsonline.com For instance, using polyphosphoric acid can improve yields to a range of 50-60%. ijpsonline.com Another established route is the Fischer oxazole synthesis, discovered in 1896, which utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.orgslideshare.net This dehydration reaction proceeds under mild conditions and is particularly useful for synthesizing 2,5-diaryl oxazoles. wikipedia.org

Named Synthetic Routes (e.g., Van Leusen Oxazole Synthesis)

The Van Leusen oxazole synthesis, developed in 1972, is a widely used one-pot reaction for producing 5-substituted oxazoles under mild, basic conditions. ijpsonline.commdpi.comnih.gov This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.comnih.govorganic-chemistry.org The reaction proceeds via a [3+2] cycloaddition mechanism, where the deprotonated TosMIC adds to the aldehyde, forming an oxazoline (B21484) intermediate. mdpi.comnih.gov Subsequent elimination of p-toluenesulfinic acid yields the 5-substituted oxazole. mdpi.com The Van Leusen reaction is valued for its tolerance of a wide range of functional groups and its typically good yields. mdpi.comnih.gov It has been successfully applied to the synthesis of various 5-aryloxazoles. mdpi.comsemanticscholar.org A modified Van Leusen strategy has also been developed for the synthesis of 5-substituted oxazoles from (het)aryl methyl alcohols or benzyl (B1604629) bromides and TosMIC. organic-chemistry.org

Table 1: Comparison of Classical Oxazole Syntheses

Reaction Name Starting Materials Key Reagents Substitution Pattern Reference
Robinson-Gabriel Synthesis 2-Acylamino ketone H₂SO₄, P₂O₅, PPA 2,4,5-trisubstituted or 2,5-disubstituted wikipedia.org
Fischer Oxazole Synthesis Cyanohydrin, Aldehyde Anhydrous HCl 2,5-disubstituted wikipedia.org
Van Leusen Oxazole Synthesis Aldehyde, TosMIC Base (e.g., K₂CO₃) 5-substituted mdpi.comnih.gov

Advanced Synthetic Approaches to Fluorinated Oxazole Derivatives

Modern synthetic chemistry has introduced more sophisticated and efficient methods for creating complex oxazole structures, including those with fluorine substituents. These advanced techniques often employ metal catalysis, microwave assistance, and tandem reactions to improve yields, selectivity, and reaction conditions.

Metal-Catalyzed Coupling and Cycloaddition Reactions (e.g., Copper(I)-Mediated, Cobalt(III)-Catalyzed)

Metal-catalyzed reactions have become indispensable for the synthesis of highly functionalized oxazoles. Copper(I)-catalyzed tandem reactions have been developed for the synthesis of 4,5-difunctionalized oxazoles from ethyl 2-isocyanoacetate and aldehydes. rsc.orgrsc.org This method uses CuBr as a catalyst and molecular oxygen as the oxidant, proceeding through a cycloaddition and oxidative dehydroaromatization mechanism under mild conditions. rsc.org Specifically, ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate has been synthesized using this approach with a 63% yield. rsc.org Copper(II) catalysts have also been employed in the oxidative cyclization of enamides to form 2,5-disubstituted oxazoles. organic-chemistry.org Furthermore, copper-catalyzed aerobic oxidative dehydrogenative annulation of amines and alkynes provides a route to trisubstituted oxazoles. organic-chemistry.org

High-valent cobalt(III) catalysts have emerged as powerful tools for C-H activation and functionalization, enabling the synthesis of complex heterocycles. researchgate.netchim.it Cobalt-catalyzed C-H amidation has been achieved with excellent positional and chemo-selectivity. researchgate.net While direct cobalt-catalyzed synthesis of this compound is not explicitly detailed in the provided results, the principles of cobalt-catalyzed C-H activation suggest its potential applicability for the direct arylation of an oxazole precursor or the cyclization of a suitably designed substrate. acs.orgnih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained prominence for its ability to dramatically reduce reaction times and often improve yields. nih.govijpsonline.comrsc.org The Van Leusen synthesis of 5-substituted oxazoles has been adapted for microwave irradiation, allowing for the rapid and efficient production of these compounds. nih.gov For example, the reaction of various aryl aldehydes with TosMIC in isopropanol (B130326) with potassium phosphate (B84403) as a base under microwave irradiation at 65 °C for 8 minutes afforded 5-substituted oxazoles in excellent yields (up to 96%). nih.govacs.orgresearchgate.net This method offers a greener and more sustainable route due to the reduced reaction time and often non-chromatographic purification. nih.gov

Table 2: Microwave-Assisted Synthesis of 5-Aryl Oxazoles

Aldehyde Substrate Base Conditions Yield (%) Reference
Benzaldehyde K₃PO₄ (2 equiv) IPA, 65 °C, 350 W, 8 min 96 nih.gov
4-Chlorobenzaldehyde K₃PO₄ (2 equiv) IPA, 65 °C, 350 W, 8 min 95 nih.gov
4-Methylbenzaldehyde K₃PO₄ (2 equiv) IPA, 65 °C, 350 W, 8 min 94 nih.gov
4-Methoxybenzaldehyde K₃PO₄ (2 equiv) IPA, 65 °C, 350 W, 8 min 92 nih.gov

Tandem Cyclization and Functionalization Strategies

Tandem or cascade reactions, which combine multiple bond-forming events in a single pot, offer significant advantages in terms of efficiency and atom economy. nih.govmdpi.com Copper-catalyzed tandem oxidative cyclization of readily available starting materials provides an attractive route to polysubstituted oxazoles. organic-chemistry.orgnih.gov For example, a copper-catalyzed tandem oxidative cyclization of benzylamines and β-ketoesters using hydrogen peroxide as an oxidant has been developed. nih.gov Another approach involves an iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes, which exhibits excellent functional group compatibility. organic-chemistry.org

A transition-metal-free intramolecular cyclization of N-propargylic amides has been developed for the synthesis of 2-fluoroalkylated oxazoles. organic-chemistry.org This method uses commercially available fluorocarboxylic acid anhydrides as the fluoroalkyl source and proceeds under basic conditions. organic-chemistry.org Additionally, a zinc-catalyzed tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates has been reported for the synthesis of oxazoles containing a CF3-substituted alcohol unit, highlighting a strategy for incorporating fluorinated motifs. mdpi.com

Electrophilic Activation of Amides for Substituted Oxazoles

The activation of amides using electrophilic reagents is a powerful strategy for the synthesis of substituted oxazoles. mdpi.comnih.gov This approach often involves the use of triflic anhydride (B1165640) (Tf2O) to transform the typically unreactive amide carbonyl into a highly electrophilic intermediate, facilitating cyclization. mdpi.comacs.org

One notable application of this methodology is the synthesis of fully substituted 5-aminooxazoles. nih.gov In this process, α-arylamides or α-aminoamides react with triflic anhydride in the presence of a nitrile. nih.govacs.org The reaction proceeds through the formation of a nitrilium adduct intermediate. nih.gov A key feature of this transformation is the N-oxide-promoted umpolung (polarity reversal) of the α-position of the amide. nih.gov For instance, the reaction of an α-arylamide with Tf2O and lutidine N-oxide (LNO) in acetonitrile (B52724) can lead to the formation of a 5-aminooxazole. nih.gov The LNO adds to the activated amide, creating an α-electrophilic intermediate which is then attacked by the acetonitrile solvent. nih.gov Subsequent 5-endo-dig cyclization of the amide onto the transient nitrilium ion finalizes the oxazole ring formation. nih.gov

This method's versatility has been demonstrated in the synthesis of various substituted oxazoles. acs.org Researchers have also developed methods for synthesizing 2-substituted benzoxazoles from tertiary amides and 2-aminophenols using Tf2O and 2-fluoropyridine. mdpi.com The proposed mechanism involves the formation of an amidinium salt intermediate, followed by nucleophilic attack by the aminophenol, intramolecular cyclization, and subsequent elimination to yield the benzoxazole (B165842) product. mdpi.com

Lewis Acid Mediated Reactions for Trisubstituted Oxazoles

Lewis acids play a crucial role in catalyzing the synthesis of polysubstituted oxazoles, offering mild reaction conditions and high regioselectivity. rsc.orgacs.org These catalysts activate substrates, facilitating bond formation and cyclization cascades. researchgate.net

A notable example is the synthesis of 2,4,5-trisubstituted oxazoles through a Lewis acid-mediated reaction of aroylmethylidene malonates with nitriles. rsc.org This method has been employed to synthesize a series of oxazole derivatives for biological evaluation. rsc.org Another efficient strategy involves a three-component reaction of amides, ynals, and sodium sulfinates promoted by a Lewis acid. acs.org This one-pot process allows for the formation of C-N, C-O, and C-S bonds, yielding a broad range of aryl-substituted oxazoles. acs.org

Furthermore, Lewis acids like zinc triflate (Zn(OTf)2) have been utilized in the synthesis of oxazoles containing a trifluoromethyl carbinol unit. mdpi.comnih.gov This is achieved through a tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates. mdpi.comnih.gov The Zn(OTf)2 catalyst facilitates this transformation, which is valued for its operational simplicity and tolerance of various functional groups. mdpi.com Mechanistic studies suggest that the reaction proceeds through a rational Lewis acid catalytic mechanism, and not a radical pathway. mdpi.com The development of such methods is significant for creating structurally diverse oxazoles for applications in drug discovery. mdpi.comdntb.gov.uaresearchgate.net

The table below summarizes various Lewis acids and their applications in the synthesis of trisubstituted oxazoles.

Lewis AcidReactantsProduct TypeRef.
Zn(OTf)2N-propargylamides, TrifluoropyruvatesOxazoles with trifluoromethyl carbinol unit mdpi.com
BF3·OEt2N-acetyl enamidesTrisubstituted oxazoles researchgate.net
FeCl3N-propargylamides, Trifluoroacetyl compoundsOxazoles with CF3-substituted alcohol unit mdpi.com
InCl3N-propargylamides, Trifluoroacetyl compoundsOxazoles with CF3-substituted alcohol unit mdpi.com
Y(OTf)3N-propargylamides, Trifluoroacetyl compoundsOxazoles with CF3-substituted alcohol unit mdpi.com
Sc(OTf)3N-propargylamides, Trifluoroacetyl compoundsOxazoles with CF3-substituted alcohol unit mdpi.com
In(OTf)3N-propargylamides, Trifluoroacetyl compoundsOxazoles with CF3-substituted alcohol unit mdpi.com
Cu(OTf)2N-propargylamides, Trifluoroacetyl compoundsOxazoles with CF3-substituted alcohol unit mdpi.com

Precursor Selection and Regioselective Functionalization Strategies

The careful selection of starting materials and the strategic introduction of functional groups are paramount in the synthesis of specifically substituted oxazoles like this compound.

Utilization of Fluorobenzaldehydes and Substituted Phenyl Precursors

The synthesis of 5-aryloxazoles often employs aryl aldehydes as key precursors. mdpi.com For the synthesis of this compound, 2-fluorobenzaldehyde (B47322) is a logical starting material. A copper(I)-catalyzed tandem reaction provides a direct route to ethyl this compound-4-carboxylate from ethyl isocyanoacetate and 2-fluorobenzaldehyde. rsc.org This reaction, carried out in the presence of DABCO and CuBr under an oxygen atmosphere, exemplifies the use of a fluorinated aldehyde to install the desired 2-fluorophenyl group at the 5-position of the oxazole ring. rsc.org

The van Leusen oxazole synthesis is another fundamental method that utilizes aldehydes. mdpi.comnih.gov This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring. mdpi.comnih.gov While the original method yields 5-substituted oxazoles, modifications have expanded its scope. mdpi.com For instance, the reaction of aryl-substituted TosMIC reagents with various aldehydes allows for the synthesis of a wide array of functionalized oxazoles. mdpi.com

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the regioselective arylation of the oxazole core. organic-chemistry.orgignited.in By using task-specific phosphine (B1218219) ligands, it is possible to direct the arylation to either the C-2 or C-5 position of the oxazole. organic-chemistry.org For example, C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org This allows for the introduction of a substituted phenyl group at a specific position on a pre-formed oxazole ring.

The following table provides examples of precursor utilization in the synthesis of substituted oxazoles.

Precursor 1Precursor 2MethodProductRef.
2-FluorobenzaldehydeEthyl isocyanoacetateCopper(I)-catalyzed tandem reactionEthyl this compound-4-carboxylate rsc.org
AldehydesTosylmethyl isocyanide (TosMIC)van Leusen oxazole synthesis5-Substituted oxazoles mdpi.com
OxazoleAryl halides/triflatesPalladium-catalyzed cross-couplingC-5 or C-2 arylated oxazoles organic-chemistry.org
α-HaloaldehydesUreasCondensation5-Aryloxazole-2-amines estranky.sk

Introduction of Specific Substituents (e.g., Bromomethyl, Carboxamide, Trifluoromethyl Carbinol Units)

The introduction of specific functional groups onto the oxazole scaffold is crucial for modulating the properties of the final compound.

Bromomethyl Group: A bromomethyl group can be introduced at the 5-position of the oxazole ring, serving as a reactive handle for further synthetic modifications. smolecule.comvulcanchem.com For instance, 5-(Bromomethyl)-2-(3-chlorophenyl)oxazole can be synthesized by the selective bromination of the corresponding 5-methyl-2-(3-chlorophenyl)oxazole using N-bromosuccinimide (NBS). vulcanchem.com This electrophilic bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities like amines and thiols. nih.govvulcanchem.com

Carboxamide Group: The carboxamide functionality is a common feature in bioactive molecules and can be incorporated into oxazole structures. nih.govijpsr.info One approach involves the conversion of a carboxylic acid or ester on the oxazole ring into an acid chloride, which is then reacted with an amine to form the carboxamide. For example, 5-chloro-2-phenyl-1,3-oxazole-4-carboxamide (B1457277) can be synthesized from the corresponding carboxylic acid. Another method involves the reaction of an oxazole-containing intermediate with an isocyanate to introduce the carboxamide group. nih.gov

Trifluoromethyl Carbinol Unit: The trifluoromethyl carbinol motif is a valuable pharmacophore in drug discovery. mdpi.comresearchgate.net A simple and efficient method for constructing oxazoles containing this unit involves the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, catalyzed by a Lewis acid such as Zn(OTf)2. mdpi.comnih.gov This reaction has been shown to have a broad substrate scope and good functional group tolerance, making it a practical approach for synthesizing these specialized oxazoles. mdpi.comnih.gov

Chemical Reactivity and Transformation Mechanisms of 5 2 Fluorophenyl Oxazole and Oxazole Ring Systems

Electrophilic and Nucleophilic Reaction Centers on the Oxazole (B20620) Nucleus

The oxazole ring possesses distinct centers for electrophilic and nucleophilic attack, the reactivity of which is highly dependent on the substitution pattern on the ring.

Electrophilic Reactions Electrophilic substitution on an unsubstituted oxazole ring is generally difficult due to the electron-withdrawing nature of the pyridine-type nitrogen atom, which deactivates the ring system. However, the presence of activating, electron-donating groups facilitates these reactions. The position of electrophilic attack is a subject of some debate and appears to be heavily influenced by the substituents present. The general order of reactivity for the carbon atoms is often cited as C4 > C5 > C2.

In the case of 2-substituted oxazoles, such as 2-phenyloxazole (B1349099), electrophilic substitution is directed to the C5 position, which is found to be considerably more active than the C4 position. researchgate.net For instance, the bromination of 2-phenyloxazole with N-bromosuccinimide yields 5-bromo-2-phenyloxazole. slideshare.net This preference is attributed to the ability of the C5 position to better stabilize the cationic intermediate.

For 5-(2-Fluorophenyl)oxazole, the 2-fluorophenyl group at C5 is electron-withdrawing due to the inductive effect of the fluorine atom. This deactivates the entire ring towards electrophilic attack, making such reactions challenging. If forced, the attack would likely occur at the C4 position, which is the most electron-rich carbon in the deactivated ring, although reactions on the more activated phenyl ring might compete.

Nucleophilic Reactions Nucleophilic attack is more common on the oxazole nucleus, particularly when electron-withdrawing groups are present or when a good leaving group is attached to the ring. The C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack. smolecule.comvulcanchem.com This can lead to either substitution or, more frequently, cleavage of the oxazole ring. smolecule.comnih.govmdpi.com

The reactivity towards nucleophilic substitution is in the order of C2 > C4 > C5. For example, a halogen atom at the C2 position is readily displaced by a nucleophile. In the absence of a leaving group, strong nucleophiles can attack the C2 proton, leading to deprotonation and subsequent ring opening to form an isonitrile intermediate.

The this compound molecule, with its electron-withdrawing substituent, is expected to be more susceptible to nucleophilic attack than unsubstituted oxazole. The primary site of attack would remain the C2 position. Nucleophilic attack by species like primary amines can lead to the cleavage of the oxazole ring. smolecule.com

Table 1: Regioselectivity of Reactions on the Oxazole Ring

Reaction Type Preferred Position(s) Influencing Factors
Electrophilic Substitution C5 or C4 Activated by electron-donating groups. Position depends on the overall substitution pattern. researchgate.netslideshare.netsmolecule.com
Nucleophilic Substitution C2 > C4 > C5 Requires a good leaving group. Facilitated by electron-withdrawing groups.
Nucleophilic Attack (Ring Opening) C2 Occurs with strong nucleophiles, often leading to ring cleavage. smolecule.comnih.gov
Deprotonation C2 > C5 > C4 Governed by the acidity of the ring protons. derpharmachemica.com

Oxidation and Reduction Pathways of Oxazole Derivatives

Oxidation Oxazole derivatives are generally susceptible to oxidation, which often results in the cleavage of the heterocyclic ring. smolecule.com Oxidizing agents like potassium permanganate (B83412) and ozone can open the oxazole ring. smolecule.com A study on the oxidation of 4,5-diphenyloxazole (B1616740) using ceric ammonium (B1175870) nitrate (B79036) (CAN) resulted in the formation of an imide and benzoic acid, demonstrating ring cleavage.

Photo-oxidation of oxazoles with singlet oxygen is another important transformation, proceeding through a [4+2] cycloaddition mechanism to yield unstable bicyclic endoperoxides. researchgate.net These intermediates can then rearrange to form triamides. researchgate.net

Furthermore, enzymatic oxidation is possible. A study using liver cytosol demonstrated that 5-substituted oxazoles, such as 5-(3-bromophenyl)oxazole, can be oxidized by cytosolic aldehyde oxidase to the corresponding 2-oxazolone. psu.edu Given its structural similarity, this compound is expected to undergo a similar AO-mediated oxidation at the C2 position to form 5-(2-fluorophenyl)oxazol-2(3H)-one.

Reduction The reduction of the oxazole ring can also lead to ring-opened products or, alternatively, to the corresponding saturated or partially saturated heterocycles (oxazolines or oxazolidines). For instance, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can cause ring opening. The stability of the oxazole ring towards reducing agents can vary, with some derivatives being quite stable. slideshare.net For this compound, reduction would likely target the oxazole ring, potentially leading to a mixture of ring-cleaved amides or the corresponding oxazoline (B21484), depending on the reducing agent and reaction conditions.

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The oxazole ring contains a conjugated azadiene system (C4=C5-N3=C2), allowing it to participate as the diene component in Diels-Alder reactions. smolecule.comvulcanchem.com This reactivity is a cornerstone for the synthesis of substituted pyridine (B92270) and furan (B31954) derivatives. smolecule.com The reaction is facilitated by electron-releasing substituents on the oxazole ring, which increase the energy of the highest occupied molecular orbital (HOMO) of the diene. smolecule.com Conversely, electron-withdrawing groups decrease the reactivity of the oxazole as a diene.

Given that this compound possesses an electron-withdrawing group, its utility as a diene in normal-electron-demand Diels-Alder reactions would be diminished. However, oxazoles can also react as nucleophilic counterparts in inverse-electron-demand Diels-Alder reactions. psu.edu It is also noteworthy that some highly electron-deficient oxazoles, like 4-nitro-2-phenyloxazole, can function as the dienophile in normal Diels-Alder reactions. psu.edu

Beyond the Diels-Alder reaction, oxazoles can engage in other cycloaddition pathways, such as [3+2] and [2+2+1] cycloadditions, to form other complex heterocyclic systems. slideshare.netacs.org

Table 2: Diels-Alder Reactivity of Substituted Oxazoles

Substituent Type on Oxazole Role in Reaction Reactivity Trend Product Type
Electron-Donating Diene Enhanced Pyridine/Furan Derivatives smolecule.com
Electron-Withdrawing Diene Diminished Pyridine/Furan Derivatives clockss.org
Strongly Electron-Withdrawing Dienophile Possible Fused Pyridine Systems psu.edu

Acidity of Protons on the Oxazole Ring

The protons attached to the carbon atoms of the oxazole ring exhibit a distinct order of acidity, which is crucial for understanding reactions involving deprotonation, such as metallation. The established order of decreasing acidity is C2-H > C5-H > C4-H. nih.govderpharmachemica.comacs.org The proton at the C2 position is the most acidic, with a calculated pKa of approximately 20. nih.govderpharmachemica.com This makes the C2 position the most favorable site for deprotonation by strong bases like organolithium reagents. acs.org The resulting 2-lithio-oxazole is a key intermediate for introducing substituents at this position, although it can be unstable and may exist in equilibrium with a ring-opened isonitrile. smolecule.com

In this compound, the C5 position is substituted, leaving protons at C2 and C4. The electron-withdrawing nature of the 2-fluorophenyl group, primarily through its inductive effect, is expected to increase the acidity of the remaining ring protons. This effect would be most pronounced at the adjacent C4-H, making it more acidic than in an unsubstituted oxazole. The acidity of the C2-H would also be enhanced, though to a lesser extent. Despite this, the C2-H is expected to remain the most acidic proton on the ring, and thus the primary site for deprotonation.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
5-(3-bromophenyl)oxazole
2-phenyloxazole
5-bromo-2-phenyloxazole
4,5-diphenyloxazole
Imide
Benzoic acid
Triamide
5-(2-fluorophenyl)oxazol-2(3H)-one
Oxazoline
Oxazolidine
Isonitrile
4-nitro-2-phenyloxazole
Pyridine
Furan
N-bromosuccinimide
Ceric ammonium nitrate (CAN)
Potassium permanganate
Ozone
Aldehyde oxidase

Computational and Theoretical Investigations of 5 2 Fluorophenyl Oxazole and Oxazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and various reactivity indices.

Density Functional Theory (DFT) has become a popular and robust method for investigating the electronic structure of oxazole (B20620) derivatives due to its favorable balance of computational cost and accuracy. semanticscholar.org The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional is frequently employed in these studies. irjweb.comirjweb.com Researchers combine the B3LYP functional with various basis sets, such as 6-31G(d,p), 6-311G++(d,p), and 6-311G(d,p), to optimize molecular geometries and calculate electronic properties. semanticscholar.orgirjweb.comirjweb.comdergipark.org.tr

For instance, DFT calculations using B3LYP have been successfully applied to determine the optimized structures, frontier molecular orbital energies (HOMO-LUMO), and chemical reactivity parameters for various oxazole derivatives. irjweb.comirjweb.com Studies on N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine utilized the B3LYP method with a 6–311++G (d, p) basis set to analyze its molecular geometry and electronic characteristics. irjweb.com Similarly, theoretical studies on oxazol-5-one derivatives have used the B3LYP/6-311G(d,p) level of theory to compare computationally derived geometric parameters with experimental X-ray diffraction data, finding a good agreement between them. dergipark.org.tr These studies confirm that DFT is a reliable tool for predicting the structural and electronic properties of complex oxazole systems.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, provide a higher level of theory for more accurate calculations, albeit at a greater computational expense. researchgate.net These methods are crucial for validating DFT results and for studying systems where electron correlation is particularly important.

In the study of mesoionic heterocyclic oxazoles, a range of ab initio methods including Møller–Plesset perturbation theory (MP2), Coupled Cluster Singles and Doubles (CCSD), Quadratic Configuration Interaction Singles and Doubles (QCISD), and Multi-Reference Configuration Interaction Singles and Doubles (MR-CISD) have been employed. nih.govmdpi.com These high-level calculations were used to investigate the diradical character and stability of the oxazole ring. nih.govmdpi.com Furthermore, methods like MP2 have been used to study the reactivity of oxazole derivatives and to investigate van der Waals complexes between oxazole and atmospheric gases, highlighting their utility in understanding intermolecular interactions. researchgate.neteuropa.eu Nonadiabatic ab initio molecular dynamics have also been performed using theories like XMS-CASPT2 and SA4-CASSCF to explore photochemical reactions in isoxazole, demonstrating the power of these methods in studying excited-state dynamics. rsc.org

A primary goal of quantum chemical calculations is to predict electronic properties that govern a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are among the most critical parameters. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comnih.gov For example, the HOMO-LUMO gap for unsubstituted oxazole is reported as 6.957 eV, indicating it is a relatively stable, hard molecule. nih.gov

Beyond the HOMO-LUMO gap, other quantum chemical descriptors are calculated to provide a more detailed picture of reactivity. These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. Electrons flow from a molecule with a higher chemical potential to one with a lower potential. nih.gov

Global Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. irjweb.comnih.gov

Polarizability: Describes the ease with which the electron cloud can be distorted by an external electric field. irjweb.comirjweb.com

These parameters are essential for understanding how molecules like 5-(2-Fluorophenyl)oxazole will interact with biological targets or other reagents. irjweb.com The following table presents calculated electronic properties for various oxazole derivatives from different studies, illustrating the application of these computational methods.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Chemical Potential (μ)Global Hardness (η)Electrophilicity Index (ω)Source
Oxazole-9.534-1.5814.024-5.5573.9773.896 researchgate.net
2-Methyloxazole-9.222-1.3513.900-5.2863.9243.561 researchgate.net
5-Phenyloxazole-8.843-2.1896.654-5.5163.3274.569 nih.gov
2-Methyl-5-phenyloxazole-8.761-2.1866.575-5.4743.2884.561 nih.gov
N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine-5.6518-0.80834.8435-3.232.42172.158 irjweb.com

Ab Initio Methods (e.g., MP2, CCSD, QCISD, MR-CISD)

Molecular Modeling and Simulation Approaches

Beyond static electronic structure calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and predict the outcomes of chemical reactions.

Computational chemistry is an invaluable tool for predicting the regioselectivity of chemical reactions, which is crucial in synthetic organic chemistry. mdpi.comresearchgate.net For heterocyclic systems like oxazoles, electrophilic substitution typically occurs at the electron-rich C5 position, while nucleophilic substitution is favored at the C2 position. tandfonline.com

Computational models can predict these outcomes with considerable accuracy. Methods for predicting regioselectivity include:

Frontier Molecular Orbital (FMO) Theory: Analyzes the interaction between the HOMO of the nucleophile and the LUMO of the electrophile. baranlab.org

Molecular Electrostatic Potential (MESP): Visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. mdpi.com

Fukui Functions: These functions are used to identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. semanticscholar.org

Reaction Energy Profile Calculation: Involves calculating the transition state energies for different reaction pathways to determine the most favorable product. mdpi.com

For example, computational studies have been used to elucidate the mechanism and regioselectivity of oxazole synthesis, confirming the reaction pathways by analyzing the energetics of intermediates and transition states. mdpi.comacs.org

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. researchgate.net This approach is particularly useful for understanding how a molecule like this compound behaves in a complex environment, such as in solution or when interacting with a biological macromolecule.

Applications of MD simulations for oxazole systems include:

Solvation Dynamics: Ab initio MD simulations have been used to study the interactions between oxazole and water, characterizing the hydrogen bonding that occurs primarily through the nitrogen atom of the oxazole ring. nih.gov

Conformational Analysis: Umbrella sampling MD can be used to determine the free energy of rotation around flexible bonds, as demonstrated in studies of oxazole yellow dye linkers. researchgate.net

Reaction Dynamics: Semiclassical MD simulations have been employed to investigate the dynamics of intramolecular proton transfer in photoexcited 2-(2′-hydroxyphenyl)–oxazole, a process that occurs on an ultrafast timescale. scispace.comaip.org

Binding Analysis: MD simulations are used to investigate the stability of a ligand-receptor complex, providing insights into the interactions between a drug candidate and its target protein, as seen in studies of oxazole-based inhibitors. mdpi.com

These simulation techniques are essential for bridging the gap between static molecular structures and the dynamic functions of molecules in realistic biological and chemical systems.

Structure Activity and Structure Property Relationships in 5 2 Fluorophenyl Oxazole Derivatives

Influence of Fluorine Position and Other Substituent Effects on Chemical Properties and Molecular Interactions

The 2-fluoro (ortho) substitution on the phenyl ring in 5-(2-Fluorophenyl)oxazole creates distinct electronic and conformational effects. Fluorine's high electronegativity can influence the molecule's interaction with target proteins, potentially improving metabolic stability and stabilizing interactions within binding sites. vulcanchem.com For instance, in a series of oxazolo[3,4-a]pyrazine derivatives, a fluorine atom at the para-position of a terminal benzyl (B1604629) moiety was shown to be important for potency. acs.org Studies on related tropane (B1204802) derivatives have also highlighted the significant role of bis(4-fluorophenyl) groups in binding to the dopamine (B1211576) transporter (DAT). nih.gov

The effect of halogen substitution is highly position-dependent. In one study on anticancer oxazole (B20620) derivatives, a para-bromo and ortho-fluoro configuration on the phenyl ring was found to maximize activity. vulcanchem.com The bromine at the para-position increased lipophilicity and binding affinity, while the ortho-fluoro group was noted for improving metabolic stability and contributing to electron-withdrawing effects that stabilize binding. vulcanchem.com Relocating the bromine from the para- to the meta-position resulted in a significant reduction in potency. vulcanchem.com The introduction of trifluoromethyl (-CF3) groups, another form of fluorination, has been shown to enhance lipophilicity and metabolic stability in various heterocyclic compounds. acs.org

Beyond halogens, other substituents also exert considerable influence. The addition of phenyl, methoxyphenyl, or halogen-substituted phenyl moieties can significantly enhance the therapeutic activities of oxazole derivatives. researchgate.net However, the introduction of bulky substituents can also be detrimental; in one series, adding a bulky alkyl or benzyl group at the 5-position of an oxazolo[3,4-a]pyrazine core led to a reduction in potency. acs.orgnih.gov

Compound/Derivative ClassSubstituent(s) and Position(s)Observed Effect on Properties/ActivityReference(s)
5-(Aryl)-1,3-oxazole Analogues 4-Bromo and 2-Fluoro on Phenyl RingMaximized anticancer activity; 4-bromo increased lipophilicity, 2-fluoro improved metabolic stability. vulcanchem.com
Oxazolo[3,4-a]pyrazine Derivatives para-Fluoro on Benzyl MoietyContributed to higher antagonist potency at the NPSR receptor. acs.org
Poly(aryl ether oxazole)s Trifluoromethyl (-CF3) on Phenyl RingsImproved solubility without negatively affecting thermal stability. acs.org
Oxazolo[3,4-a]pyrazine Derivatives Bulky alkyl or benzyl at C5 of coreCaused a 10 to 30-fold reduction in potency. acs.orgnih.gov

Design Principles for Substituted Oxazole Analogues to Modulate Chemical Behavior

The design of substituted oxazole analogues is guided by established structure-activity relationships (SAR) to modulate chemical and biological behavior. The oxazole scaffold offers multiple positions for structural modification, providing a versatile platform for drug design. researchgate.net A primary goal is to enhance the desired therapeutic activity by optimizing interactions with the biological target and improving physicochemical properties. tandfonline.com

Rational design strategies often involve mimicking the structure of known active compounds. For example, a series of N,5-diphenyloxazole-2-carboxamides were designed to mimic the tubulin polymerization inhibitor ABT-751, which led to derivatives with improved cytotoxicity. nih.gov Another approach involves pharmacophore-guided design, where key interaction features of known potent ligands are used as a template. This strategy was successfully used to discover a series of potent and selective S1P1 receptor agonists based on a triazole/oxazole-containing scaffold. nih.gov

Key design principles for modifying oxazole analogues include:

Substitution on Phenyl Rings: The addition of electron-withdrawing or electron-donating groups to the phenyl ring can modulate the electronic properties of the entire molecule, influencing binding affinity and reactivity. researchgate.netsioc-journal.cn Halogenation is a common strategy to increase metabolic stability and lipophilicity. vulcanchem.com

Modification of the Oxazole Core: Direct substitution on the oxazole ring can alter its interaction profile. For instance, studies on oxazolo[3,4-a]pyrazine derivatives showed that the 5-position can tolerate hydrophobic groups, though size is a critical factor affecting potency. acs.orgnih.gov

Derivatization at Carboxylic Acid Groups: In derivatives containing a carboxylic acid, this group can be converted to amides or esters to explore different interactions and improve properties like cell permeability. This was explored in a series of 5-phenyloxazole-2-carboxylic acid derivatives. nih.gov

Systematic studies of these modifications help to build a comprehensive understanding of the SAR, guiding further optimization of lead compounds. tandfonline.comnih.gov

Ligand-Based and Receptor-Based Pharmacophore Modeling for Oxazole Scaffolds

Pharmacophore modeling is a crucial computational technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. simulations-plus.com This approach is categorized as either ligand-based, where models are derived from a set of known active molecules, or receptor-based (structure-based), where the model is developed from the known structure of the biological target. ajchem-a.commdpi.com Both methods have been extensively applied to oxazole-containing scaffolds to guide the discovery of novel compounds. nih.govmdpi.com

Pharmacophore models for oxazole derivatives typically identify a common set of key features responsible for their interaction with biological targets. These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), and hydrophobic (HY) regions. nih.gov

Hydrogen Bond Acceptors/Donors: The nitrogen and oxygen atoms within the oxazole ring are key hydrogen bond acceptors. tandfonline.comdovepress.com In one study on thiazolidine-2,4-dione-oxazole derivatives, a pharmacophore model (AAHNR_1) was developed that included two hydrogen bond acceptor features. worldscientific.com Similarly, models for dual orexin (B13118510) receptor antagonists identified HBA features as essential for activity. ajchem-a.com

Aromatic Rings: The phenyl group attached to the oxazole ring is a prominent aromatic feature, crucial for π-π stacking and other hydrophobic interactions within a receptor's binding pocket. nih.gov A pharmacophore model for EGFR inhibitors included three aromatic rings as key features. dovepress.com

Hydrophobic Features: Besides the aromatic ring, other parts of the scaffold can contribute to hydrophobic interactions. A pharmacophore model developed for S1P1 agonists included a hydrophobic feature as part of its core requirements. nih.gov

For example, a ligand-based pharmacophore model for CXCR2 antagonists was built using five features: HBA, HBD, HY, positive ion, and an aromatic ring. nih.gov In another study, a pharmacophore model for TRID (Translational Readthrough-Inducing Drugs) compounds, which included oxadiazole scaffolds, consisted of three aromatic features, two hydrophobic features, and five H-bond acceptor features. nih.gov These models serve as 3D queries to screen large compound libraries for new molecules that match the required feature arrangement. simulations-plus.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. These methods generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, providing clear guidance for structural optimization. tandfonline.comtandfonline.com

Several 3D-QSAR studies have been performed on oxazole and related heterocyclic derivatives. In a study of imidazo[2,1-b]oxazole derivatives as BRAF kinase inhibitors, a CoMSIA model yielded strong predictive power with a Q² of 0.578, an R² of 0.828, and a predictive R² (R²pred) of 0.74. tandfonline.comnih.gov Similarly, a 3D-QSAR study on thiazolidine-2,4-dione-oxazole derivatives as PPAR-γ agonists produced a field-based model with a Q² of 0.9219 and an R² of 0.8997. worldscientific.com These statistical parameters indicate robust and predictive models. The contour maps generated from these models help identify specific structural modifications that are likely to enhance biological activity. tandfonline.comtandfonline.com

Study SubjectQSAR MethodPredictive R²Reference(s)
Imidazo[2,1-b]oxazole Derivatives CoMSIA0.5780.8280.74 tandfonline.comnih.gov
Thiazolidine-2,4-dione-oxazole Derivatives Field-Based 3D-QSAR0.92190.89970.9751 (Pearson-r) worldscientific.com
Fructose 1,6-bisphosphatase Inhibitors CoMFA0.5140.9860.902 mdpi.com
1,3,4-Oxadiazole Derivatives kNN-MFA0.5022-0.2898 researchgate.net

Identification of Pharmacophore Features (e.g., Hydrogen Bond Acceptors, Donors, Aromatic Rings)

Scaffold Hopping Strategies for Derivatization and Novel Core Structures

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the central core (scaffold) of a known active ligand with a different one, while preserving the key pharmacophoric features responsible for biological activity. uniroma1.itnih.gov This approach is valuable for generating new chemical entities with improved properties, such as enhanced potency, better selectivity, or novel intellectual property positions. uniroma1.itnih.gov

The oxazole scaffold has been a subject of such strategies. For example, in the development of tubulin polymerization inhibitors, scaffold hopping was used to perform lead optimizations, which involved expanding a C-ring and replacing an A/B-ring isometrically. researchgate.net In another study, pristimerin (B1678111) derivatives were designed via a scaffold hopping strategy to incorporate phenyloxazole and quinoxaline (B1680401) moieties, leading to a compound with significantly improved cytotoxic activity against breast cancer cells. acs.org

The goal of scaffold hopping is to identify isofunctional replacements for the core structure. This can range from minor modifications, such as replacing a carbon with a heteroatom in a ring, to more significant changes like replacing a five-membered ring with a six-membered or fused bicyclic system. nih.gov For instance, the discovery of various GABA-receptor ligands (e.g., Zopiclone, Zolpidem) started from the benzodiazepine (B76468) core, successfully demonstrating a hop to completely novel scaffolds. uniroma1.it The versatility of the oxazole ring and its derivatives makes it a suitable candidate for such lead-hopping and derivatization strategies to explore new chemical space. researchgate.netresearchgate.net

Analytical and Spectroscopic Characterization Methodologies for 5 2 Fluorophenyl Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of oxazole (B20620) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment of protons (¹H) and carbon atoms (¹³C), as well as their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. In the context of 5-(2-fluorophenyl)oxazole derivatives, the aromatic protons of the 2-fluorophenyl group and the protons on the oxazole ring exhibit characteristic chemical shifts and coupling patterns.

For instance, in the derivative Ethyl this compound-4-carboxylate , the protons on the fluorophenyl ring and the oxazole ring can be assigned based on their multiplicity and coupling constants. Similarly, for compounds like 2-(4-fluorophenyl)-5-phenyloxazole , the protons on both phenyl rings and the oxazole ring are clearly distinguishable in the ¹H NMR spectrum. researchgate.net The analysis of derivatives such as 5-Fluoro-6-(4-(2-fluorophenyl)-piperazin-1-yl)-2-methylbenzo[d]oxazole further illustrates how ¹H NMR can resolve complex structures, with signals corresponding to the methyl group, piperazine (B1678402) protons, and aromatic protons all appearing in distinct regions of the spectrum. mdpi.com

Table 1: Selected ¹H NMR Data for this compound Derivatives

Compound Solvent Chemical Shifts (δ ppm) and Coupling Constants (J Hz)
Ethyl this compound-4-carboxylate rsc.org Not specified Data reported in literature.
2-(4-fluorophenyl)-5-phenyloxazole researchgate.net CDCl₃ δ 8.14 – 8.06 (m, 2H), 7.74 (dd, J = 8.4, 1.8 Hz, 2H), 7.50 – 7.42 (m, 3H), 7.38 – 7.32 (m, 1H), 7.18 (t, J = 8.7 Hz, 2H).
5-Fluoro-6-(4-(2-fluorophenyl)-piperazin-1-yl)-2-methylbenzo[d]oxazole mdpi.com DMSO-d₆ δ 7.49 (d, J = 12.0 Hz, 1H, H-4), 7.42 (d, J = 7.6 Hz, 1H, H-7), 3.36 (s, 2H, piperazine), 3.15 (s, 2H, piperazine), 2.54 (s, 3H, CH₃).
(E)-4-(3-Bromobenzylideneamino)-5-(4-fluorophenyl)oxazole-2-thiol beilstein-journals.org DMSO-d₆ δ 14.03 (s, 1H), 8.64 (s, 1H), 8.00 - 7.95 (m, 3H), 7.87 (d, J = 7.6 Hz, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.53 (t, J = 8.0 Hz, 1H), 7.39 (t, J = 8.8 Hz, 2H).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the oxazole ring and the attached fluorophenyl group are indicative of their electronic environment. The carbon atom attached to the fluorine (C-F) shows a characteristic large coupling constant.

In 2-(4-fluorophenyl)-5-phenyloxazole , the spectrum shows distinct signals for all carbon atoms, including the characteristic splitting for carbons in the fluorophenyl ring due to C-F coupling. researchgate.net For more complex derivatives like (E)-4-(3-Bromobenzylideneamino)-5-(4-fluorophenyl)oxazole-2-thiol , ¹³C NMR helps to confirm the presence of all carbon atoms in the structure, including the thione carbon. beilstein-journals.org The assignments for carbon atoms are often confirmed using two-dimensional NMR techniques. figshare.com

Table 2: Selected ¹³C NMR Data for this compound Derivatives

Compound Solvent Chemical Shifts (δ ppm) and Coupling Constants (J Hz)
2-(4-fluorophenyl)-5-phenyloxazole researchgate.net CDCl₃ δ 163.99 (d, J = 250.8 Hz), 160.03, 151.58, 138.60, 129.65 (2C), 128.32 (d, J = 8.6 Hz), 125.18, 124.17 (2C), 123.94 (d, J = 3.3 Hz), 122.74, 116.00 (d, J = 22.1 Hz), 21.50.
5-Fluoro-6-(4-(2-fluorophenyl)-piperazin-1-yl)-2-methylbenzo[d]oxazole mdpi.com DMSO-d₆ δ 164.7 (C), 156.7 (C), 154.4 (C), 147.6 (C), 140.1 (C), 138.4 (C), 135.7 (C), 125.4 (CH), 123.0 (CH), 119.8 (CH), 116.4 (CH), 106.4 (CH), 101.8 (CH), 51.3 (CH₂), 50.6 (CH₂), 14.6 (CH₃).
(E)-4-(3-Bromobenzylideneamino)-5-(4-fluorophenyl)oxazole-2-thiol beilstein-journals.org DMSO-d₆ δ 176.6, 162.5, 158.7, 139.9, 138.1, 137.0, 134.4, 132.0, 131.7, 128.3, 128.2, 123.6, 122.8, 116.5.
5-(p-tolyl)oxazole-4-carbonitrile rsc.org CDCl₃ δ 158.46, 149.68, 142.11, 130.08, 125.83, 122.15, 113.66, 107.36, 21.64.

Heteronuclear Correlation Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms, allowing for the definitive assignment of protonated carbons. For example, in the structural elucidation of trisoxazole macrolides and other complex natural products, HSQC is used to map the direct C-H connections. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different structural fragments of a molecule. huji.ac.il For instance, in substituted oxazoles, HMBC can show correlations from oxazole protons to carbons in the phenyl ring, confirming the connectivity between the two rings. nih.govrhhz.netscielo.br These techniques are essential for piecing together the molecular structure and confirming the substitution pattern on both the oxazole and the fluorophenyl rings. figshare.comjst.go.jp

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For derivatives of this compound, HRMS is used to confirm the proposed molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within a few parts per million). rsc.org This is a critical step in the characterization of newly synthesized compounds. mdpi.comrsc.org

Table 3: Selected High-Resolution Mass Spectrometry (HRMS) Data

Compound Ionization Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
2-(p-tolyl)-5-(2-fluorophenyl)oxazole ESI 254.0975 254.0981 researchgate.net
2-(4-chlorophenyl)-5-(2-fluorophenyl)oxazole ESI 274.0435 274.0439 researchgate.net
5-Fluoro-6-(4-(2-fluorophenyl)-piperazin-1-yl)-2-methylbenzo[d]oxazole EI 329.1340 329.1353 mdpi.com
(E)-4-(2,4-Dichlorobenzylideneamino)-5-(4-fluorophenyl)oxazole-2-thiol ESI-TOF 366.9875 366.9872 beilstein-journals.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile compounds. In the analysis of oxazole derivatives, ESI typically generates protonated molecules, [M+H]⁺, or adducts with sodium, [M+Na]⁺. rsc.orgturkjps.org This method is widely used to determine the molecular weight of the synthesized compounds. rsc.orgturkjps.org For example, the mass analysis of a series of oxazol-5(4H)-one derivatives utilized ESI-MS to identify the molecular ion peaks, confirming their successful synthesis. turkjps.org

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. In the analysis of oxazole derivatives, HREI-MS provides the exact mass of the molecular ion ([M]⁺), which can be used to confirm the chemical formula with a high degree of confidence.

Table 1: Representative HREI-MS Data for Substituted Oxazole Derivatives

Compound Molecular Formula Calculated Mass (m/z) Found Mass (m/z) Reference
5-(4-Methoxyphenyl)-2-methylbenzo[d]oxazole C₁₅H₁₃NO₂ 239.0946 239.0939 amazonaws.com
(4-bromophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone C₁₃H₈BrN₃O 300.9851 300.9851 mdpi.com

This table presents data for related structures to illustrate the application and precision of HREI-MS in the characterization of oxazole-containing compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the C-F bond on the phenyl ring typically results in a strong absorption band in the 1250–1100 cm⁻¹ region vulcanchem.com. The oxazole ring itself gives rise to several characteristic vibrations, including C=N stretching, which is expected around 1650-1550 cm⁻¹, and C-O-C stretching of the five-membered ring. Aromatic C=C stretching vibrations from the phenyl ring are anticipated in the 1600–1450 cm⁻¹ range. While specific experimental data for this compound is not provided in the searched literature, analysis of related fluorinated oxazole derivatives supports these predictions acs.orgrsc.org.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching 3100–3000 Medium-Weak
Oxazole C=N Stretching 1650–1550 Medium
Aromatic C=C Stretching 1600–1450 Medium
Aryl C-F Stretching 1250–1100 Strong

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for the isolation and purification of this compound from reaction mixtures and for assessing its purity.

Flash column chromatography is the standard method for purifying synthetic products on a preparative scale. For oxazole derivatives, silica (B1680970) gel is commonly used as the stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is typically employed. The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf) for the target compound, generally between 0.2 and 0.4 on a TLC plate, to ensure efficient separation on the column amazonaws.comturkjps.orgnih.gov.

In the synthesis of a closely related derivative, ethyl this compound-4-carboxylate, the crude product was successfully purified by flash chromatography on silica gel using a 4:1 mixture of petroleum ether and ethyl acetate as the eluent rsc.org.

Table 3: Typical Flash Column Chromatography Conditions for Oxazole Derivatives

Parameter Description
Stationary Phase Silica gel (200–300 mesh) rsc.org
Mobile Phase (Eluent) Petroleum ether/Ethyl acetate (e.g., 4:1 v/v) rsc.org
Loading Method Sample dissolved in a minimum amount of solvent or adsorbed onto silica gel

Thin Layer Chromatography (TLC) is a rapid and effective analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography rsc.org. For oxazole derivatives, TLC is performed on plates pre-coated with silica gel (SiO₂), often containing a fluorescent indicator (F₂₅₄) rsc.org.

After spotting the plate with the reaction mixture and eluting it with a suitable solvent system (e.g., petroleum ether:ethyl acetate), the separated components are visualized. While colored compounds can be seen directly, colorless compounds like many oxazole derivatives are typically visualized under UV light (254 nm), which causes them to appear as dark spots against a fluorescent background rsc.orgd-nb.info. The retention factor (Rf) value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions.

Table 4: Typical Thin Layer Chromatography (TLC) Conditions for Oxazole Derivatives

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄ pre-coated aluminum plates rsc.org
Mobile Phase (Eluent) Petroleum ether/Ethyl acetate (e.g., 4:1 v/v) rsc.org
Visualization UV light (254 nm) rsc.org

Flash Column Chromatography

Elemental Analysis

Elemental analysis is a fundamental technique that provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is used to empirically verify the chemical formula of a newly synthesized compound. The experimentally determined percentages of C, H, and N must align closely with the theoretically calculated values, typically within a ±0.4% margin, to confirm the compound's purity and elemental composition acs.orgnih.govnih.gov.

For this compound, with the molecular formula C₉H₆FNO, the theoretical elemental composition can be calculated. This analytical method is a standard procedure for the characterization of novel organic compounds, including various substituted oxazoles reported in the literature acs.orgturkjps.org.

Table 5: Theoretical Elemental Composition of this compound (C₉H₆FNO)

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.011 9 108.099 66.26
Hydrogen H 1.008 6 6.048 3.71
Fluorine F 18.998 1 18.998 11.65
Nitrogen N 14.007 1 14.007 8.59
Oxygen O 15.999 1 15.999 9.81

| Total | | | | 163.151 | 100.00 |

Emerging Research Areas and Advanced Applications of Oxazole Containing Compounds

Applications in Materials Science

The exploration of oxazole-containing compounds in materials science is a growing field, with a focus on creating novel materials that possess tailored electronic and optical properties. While research on 5-(2-Fluorophenyl)oxazole itself is nascent, studies on closely related derivatives demonstrate the potential of this structural scaffold.

Derivatives such as 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole are utilized as intermediates in the synthesis of new materials designed for specific electronic or optical functions. smolecule.com The inherent properties of the fluorophenyl oxazole (B20620) core are leveraged to build more complex molecules. The presence of the halogenated phenyl group can influence molecular packing, stability, and electronic behavior, which are critical parameters in the performance of organic electronic devices.

Furthermore, complex heterocyclic systems incorporating the fluorophenyl oxazole moiety are being investigated for their applicability in organic electronics. For instance, derivatives are being explored as potential semiconductors for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability of these compounds to be chemically modified allows for the fine-tuning of their photophysical properties. Two-dimensional metal-organic frameworks (MOFs) have been synthesized that emit blue and white light, suggesting that oxazole-based ligands could be valuable in creating new luminescent materials for optoelectronics. rsc.org

Table 1: Research Findings on Related Compounds in Materials Science

Compound/Class Application Area Key Finding Reference
5-(Bromomethyl)-2-(2-fluorophenyl)oxazole Synthesis of Novel Materials Serves as a synthetic intermediate for materials with specific electronic or optical properties. smolecule.com
3-(5-bromo-2-methoxyphenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d] smolecule.comsmolecule.comoxazole-4,6(3H,5H)-dione Organic Electronics The compound's unique electronic properties make it a candidate for use in OLEDs and OPVs.
Heterocyclic compounds (general) Functional Materials Oxazole-containing compounds are investigated for their potential in creating functional materials. smolecule.com

Ligands for Metal-Organic Frameworks (MOFs) in Gas Separation and Capture

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.org Their high porosity and tunable structures make them exceptionally promising for applications in gas storage, purification, and separation. wikipedia.org The organic linker is a critical component that dictates the MOF's structure and functionality.

While this compound has not been explicitly documented as a MOF ligand in extensive studies, its carboxylated derivative, 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid , represents an ideal candidate for such a role. nih.gov The dicarboxylic acids are typical bridging ligands used in MOF synthesis, and the presence of the oxazole ring with its nitrogen and oxygen heteroatoms could offer additional coordination sites or functional properties within the MOF's pores. wikipedia.org

The functionalization of linkers is a key strategy in developing MOFs for specific tasks, such as the selective capture of carbon dioxide. rsc.org MOFs can be employed in advanced systems like electrochemical swing processes for gas separation. google.com In such systems, an electroactive species within the framework can be toggled between oxidation states to selectively bind and release a target gas like CO2. google.com The incorporation of a fluorophenyl oxazole-based linker could influence the electronic environment within the MOF, potentially enhancing its performance in these advanced separation technologies.

Role in Chemical Methods for Biopolymer Sequence Analysis (e.g., C-Terminal Peptide Sequencing)

The precise determination of a peptide's amino acid sequence is fundamental in proteomics and drug discovery. While N-terminal sequencing is well-established, C-terminal sequencing presents greater challenges. Chemical methods and enzymatic digestion are key strategies, and the unique reactivity of certain organic molecules can be harnessed to improve these analyses.

The involvement of oxazole structures in peptide chemistry is known, particularly the formation of oxazol-5(4H)-one intermediates during peptide synthesis, which can be a pathway for epimerization. nih.gov This inherent reactivity within a peptide context suggests that tailored oxazole compounds could be designed as tools for sequence analysis. For instance, in C-terminal sequencing methods that use enzymes like carboxypeptidase Y, the goal is to generate a "ladder" of peptide fragments, each one amino acid shorter than the last, which can be analyzed by mass spectrometry. nih.gov A significant challenge is that the enzyme can degrade the peptide substrate too extensively, preventing the formation of a complete ladder. nih.gov

A potential application for a functionalized this compound derivative could be as a chemical tool to aid in this process. A reactive derivative could serve as a capping agent or an alternative nucleophile in carboxypeptidase-catalyzed reactions, designed to attach to the C-terminus of peptide fragments to slow further degradation. nih.gov This would help preserve the fragment ladder for more complete sequence coverage. While direct application of this compound in this manner is a speculative area of research, the documented interaction of a related compound, 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid , with a peptide-responsive protein domain suggests a foundation for such future investigations.

Broader Industrial and Academic Relevance (e.g., Agrochemicals, Corrosion Inhibition)

Beyond highly specialized applications, the this compound scaffold is relevant to broader industrial and academic research, notably in the development of agrochemicals and corrosion inhibitors.

Agrochemicals The search for new and effective pesticides and herbicides is a constant endeavor in the agrochemical industry. Fluorinated heterocyclic compounds are of significant interest due to their enhanced biological activity and metabolic stability. Several derivatives of fluorophenyl oxazoles and isoxazoles have been identified as valuable precursors or intermediates in the synthesis of new agrochemical products. For example, compounds like 4-Chloromethyl-2-(4-fluorophenyl)-5-methyl-oxazole and 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole are employed in the development of novel pesticides and herbicides. smolecule.comchemimpex.com The structural features of these molecules provide a foundation for creating more effective agricultural solutions. chemimpex.com

Corrosion Inhibition The protection of metals from corrosion is a major industrial challenge, particularly for steel in acidic environments. researchgate.net Oxazole derivatives have emerged as a promising class of corrosion inhibitors that are effective, cost-efficient, and more environmentally friendly than some traditional inhibitors. oup.com

The mechanism of inhibition involves the adsorption of the oxazole molecules onto the metal surface. oup.com The presence of heteroatoms (nitrogen and oxygen) and the π-electrons in the aromatic oxazole ring allows the molecule to form a protective film that shields the metal from the corrosive medium. oup.comkoreascience.kr Studies on various oxazole derivatives have demonstrated high inhibition efficiencies.

Table 2: Inhibition Efficiency of Selected Oxazole Derivatives on Mild Steel

Inhibitor Compound Medium Concentration Inhibition Efficiency (%) Reference
3-(1,3-oxazol-5-yl)aniline (3-OYA) 1 M HCl 0.5 mM 93.5 oup.com
(Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD) 1 M HCl 300 ppm 96.62 arabjchem.org

The data indicates that the oxazole core is a highly effective structural motif for corrosion inhibition. The specific substituents on the ring can be modified to optimize performance for different metals and corrosive environments. The this compound structure, with its combination of an oxazole ring and a halogenated phenyl group, fits the profile of a potentially potent corrosion inhibitor worthy of further investigation.

Table of Mentioned Compounds

Compound Name
This compound
5-(Bromomethyl)-2-(2-fluorophenyl)oxazole
3-(5-bromo-2-methoxyphenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d] smolecule.comsmolecule.comoxazole-4,6(3H,5H)-dione
5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
oxazol-5(4H)-one
4-Chloromethyl-2-(4-fluorophenyl)-5-methyl-oxazole
3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole
3-(1,3-oxazol-5-yl)aniline
(Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one
{(6R)-6-[3-(2-Chlorophenyl)–5–methylisoxazole-4-carboxamido] penicillanic acid}

Conclusion and Future Perspectives in 5 2 Fluorophenyl Oxazole Research

Synthesis of Key Academic Contributions and Methodological Advancements in Fluorinated Oxazole (B20620) Chemistry

The field of fluorinated oxazole chemistry, which provides the foundation for synthesizing compounds like 5-(2-Fluorophenyl)oxazole, has been built upon several classical and modern synthetic methodologies. A cornerstone in the synthesis of 5-substituted oxazoles is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC). nih.govnih.gov This method is valued for its operational simplicity, the accessibility of starting materials, and a broad substrate scope, making it a convenient protocol for preparing a wide array of oxazole-based molecules. nih.gov The van Leusen reaction proceeds via a two-step [3+2] cycloaddition, where a deprotonated TosMIC adds to an aldehyde, forming an oxazoline (B21484) intermediate that subsequently eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.gov

Over the years, significant advancements have been made to expand the utility and efficiency of oxazole synthesis. These include the development of numerous other named reactions like the Robinson-Gabriel, Cornforth, and Fischer oxazole syntheses. nih.gov Methodological improvements have focused on enhancing yield, simplifying procedures, and broadening the functional group tolerance. For instance, microwave-assisted van Leusen synthesis has been shown to produce 5-aryl-1,3-oxazoles with high efficiency and yield. nih.gov

The introduction of fluorine into the oxazole scaffold, a key feature of this compound, is of great interest due to fluorine's ability to modulate the biological and chemical properties of molecules. acs.org Recent research has focused on developing novel fluorination strategies. One notable advancement is the hypervalent iodine-catalyzed nucleophilic fluorination of unsaturated amides, using the inexpensive and readily available Lewis acid boron trifluoride etherate (BF₃·Et₂O) as the fluorine source. acs.org This metal-free process is highly efficient, providing 5-fluoro-2-oxazoline derivatives in good to excellent yields within minutes under mild conditions. acs.org

Another significant area of progress is the use of tandem reactions involving the cyclization of N-propargylamides. mdpi.comresearchgate.net This strategy has proven to be an efficient route to 5-substituted oxazole derivatives. Methodologies such as electrochemistry, palladium-catalyzed reactions, and photo-mediated cascade reactions have been successfully employed to synthesize 5-fluoromethyl and 5-difluoromethyl oxazoles from N-propargylamides. mdpi.com Recently, a simple and efficient method was developed for synthesizing oxazoles containing a CF₃-substituted alcohol unit via a Zn(OTf)₂-catalyzed tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates. mdpi.com This protocol is noted for its operational simplicity, 100% atom economy, and broad substrate scope. mdpi.com

These advancements collectively represent a significant leap forward in synthetic capabilities, enabling the construction of complex and functionally diverse fluorinated oxazoles. They provide a robust toolkit for researchers to design and synthesize novel compounds like this compound for various scientific investigations.

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the considerable progress in synthetic methodologies, several challenges and unexplored avenues remain in the field of fluorinated oxazole chemistry. A primary challenge is the continued need for more efficient, green, and cost-effective synthesis methods. mdpi.com While modern methods have improved upon classical syntheses, some still rely on expensive or toxic reagents and catalysts, such as palladium or gold, or require multi-step procedures which can be inefficient. researchgate.net The development of protocols that utilize inexpensive catalysts, operate under milder conditions, and minimize waste is a persistent goal. acs.orgsciencedaily.com

Furthermore, the full scope of fluorination chemistry as applied to oxazoles has not been exhaustively explored. While methods for introducing fluoromethyl groups or single fluorine atoms exist, the incorporation of other fluorinated moieties or the development of late-stage fluorination techniques for complex oxazole-containing molecules remains an area ripe for investigation. The stability of certain fluorinated precursors and intermediates can also pose a challenge. avcr.cz

From an application perspective, while oxazole derivatives are known to possess a wide range of biological activities, the specific potential of this compound is largely uncharted territory. mdpi.comnih.gov There is a significant opportunity to synthesize this compound and its analogues and to conduct thorough biological screenings to uncover potential therapeutic applications, for instance, as anticancer, anti-inflammatory, or neuroprotective agents, which are activities seen in related fluorinated heterocyclic compounds. nih.govresearchgate.net The systematic exploration of the structure-activity relationships (SAR) for this specific substitution pattern is an unexplored research avenue. acs.org

Proposed Directions for Future Academic Inquiry and Innovation in this compound Research

Building on the current state of fluorinated oxazole chemistry, future research on this compound can be directed along several innovative paths.

A primary focus should be the development of novel and sustainable synthetic strategies. This includes the exploration of new catalytic systems that are both efficient and environmentally benign. Photochemical and electrochemical methods, which represent sustainable technologies, are promising areas for the synthesis of oxazoles and should be investigated for their applicability to fluorinated derivatives. researchgate.net The development of continuous flow reactor processes could also offer advantages in terms of scalability, safety, and efficiency over traditional batch methods.

Future work should also aim to expand the chemical diversity around the this compound core. This involves creating a library of derivatives by modifying the substituents at the 2- and 4-positions of the oxazole ring. These new analogues could then be subjected to high-throughput screening to identify lead compounds for medicinal chemistry programs. Given that oxazole-containing compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, a systematic biological evaluation of this compound and its derivatives is a critical next step. nih.govresearchgate.netnih.gov

Furthermore, there is a need for deeper mechanistic studies of the synthetic reactions used to create these compounds. A thorough understanding of reaction mechanisms can lead to improved reaction conditions and the rational design of more effective catalysts. Combining experimental work with computational studies could provide valuable insights into reaction pathways and transition states, accelerating the development of new synthetic methods.

Finally, the unique electronic properties conferred by the 2-fluorophenyl group suggest that this compound could have applications beyond medicinal chemistry, potentially in materials science. Oxazole derivatives are relevant in the development of materials with specific electronic and optical properties, such as for use in semiconductor devices. Future research could explore the photophysical properties of this compound and its potential incorporation into novel organic materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2-fluorophenyl)oxazole, and how do reaction conditions influence yield?

  • Methodology : The van Leusen oxazole synthesis is widely used. A typical procedure involves reacting 2-fluorobenzaldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) and K₂CO₃ in methanol under reflux (70°C, 3 hours). Post-reaction, extraction with methyl tert-butyl ether and purification yield the product. Key parameters include stoichiometric ratios, solvent choice, and reaction time .
  • Data : Yields for analogous oxazole derivatives (e.g., 5-phenyloxazole) range from 60–85%, depending on aldehyde reactivity. Fluorinated aldehydes may require extended reaction times due to electron-withdrawing effects.

Q. How is this compound structurally characterized, and what spectroscopic techniques are essential?

  • Methodology : Combine X-ray crystallography, NMR, and IR spectroscopy. Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) provides bond lengths (C–C: 1.353–1.452 Å) and dihedral angles (e.g., fluorophenyl vs. oxazole ring: ~10–64°) .
  • Spectroscopic Data :

  • ¹H NMR : Aromatic protons appear at δ 7.2–8.1 ppm; fluorine coupling observed in ¹⁹F NMR.
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C–F (1100–1200 cm⁻¹) confirm functional groups .

Q. What are the key physicochemical properties of this compound?

  • Molecular Weight : Calculated as 189.17 g/mol (C₉H₆FNO).
  • Thermal Stability : Decomposition temperatures >200°C, typical for aromatic oxazoles.
  • Solubility : Limited in polar solvents (e.g., water), moderate in DMSO or DMF .

Advanced Research Questions

Q. How do halogen bonding interactions involving the fluorine atom influence crystal packing and material properties?

  • Methodology : Analyze crystal structures using Hirshfeld surfaces and electrostatic potential maps. Fluorine participates in weak C–H⋯F interactions (2.7–3.2 Å), affecting supramolecular assembly. Computational studies (e.g., DFT) reveal fluorine’s electron-withdrawing nature, modulating π-π stacking distances (3.4–3.8 Å) .
  • Contradictions : While some studies report fluorine’s role in stabilizing luminescence properties via rigid packing, others note minimal impact compared to heavier halogens (Br, I) .

Q. What computational approaches are used to predict the reactivity and electronic properties of this compound?

  • Methodology :

  • Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions (e.g., oxazole N vs. fluorophenyl F).
  • DFT Calculations : HOMO-LUMO gaps (~4.5 eV) suggest moderate electronic stability. Substituent effects (e.g., –NO₂ vs. –F) alter charge distribution .
    • Applications : Guides design of derivatives for optoelectronics or catalysis.

Q. How does fluorination at the 2-position affect biological activity compared to other oxazole derivatives?

  • Methodology : Assess via in vitro assays (e.g., cytotoxicity, enzyme inhibition). Fluorine enhances metabolic stability and membrane permeability. For example, fluorinated oxazoles show improved IC₅₀ values (e.g., 5–10 µM in kinase assays) compared to non-fluorinated analogs .
  • Data Contradictions : Some studies report reduced activity due to steric hindrance, emphasizing the need for substituent-position optimization .

Q. What challenges arise in regioselective functionalization of this compound for material science applications?

  • Methodology : Use directed ortho-metalation (DoM) or cross-coupling (Suzuki, Buchwald-Hartwig). Fluorine’s directing effects complicate regioselectivity; Pd-catalyzed couplings require tailored ligands (e.g., SPhos) to minimize dehalogenation .
  • Case Study : Suzuki coupling with boronic acids achieves 60–75% yields for biphenyl derivatives, but competing C–F activation occurs at >100°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.